molecular formula C11H17N3OS B1531683 (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1697534-65-8

(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B1531683
CAS No.: 1697534-65-8
M. Wt: 239.34 g/mol
InChI Key: ZATATJFUFLUINN-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a useful research compound. Its molecular formula is C11H17N3OS and its molecular weight is 239.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

Compounds with structures similar to (3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives exhibiting potent antimicrobial and higher anticancer activities than the reference drug doxorubicin have been identified, indicating the potential of such compounds in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016). These findings suggest that this compound could also exhibit similar biological activities, warranting further investigation into its potential antimicrobial and anticancer effects.

Neurological Applications

Another area of research involves the selective antagonism of the NMDA receptor, which is crucial for neurological function and implicated in various diseases. Derivatives like (4-Benzylpiperidine-1-yl)-(6-hydroxy-1H-indole-2-yl)-methanone have been identified as potent NR2B subunit-selective antagonists, highlighting the potential for developing new treatments for neurological disorders (Borza et al., 2007). This research indicates the importance of exploring compounds like this compound for their potential neurological applications.

Chemical Synthesis and Characterization

Significant research has been dedicated to the synthesis and characterization of compounds with similar structures, utilizing techniques like Density Functional Theory (DFT) and docking studies. Such studies provide valuable insights into the chemical properties and potential biological activities of these compounds. For example, Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies on related thiazolyl compounds, aiming to understand their antibacterial activity Shahana & Yardily, 2020. These methodologies could similarly be applied to this compound to uncover its properties and applications.

Properties

IUPAC Name

(3-aminopiperidin-1-yl)-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3OS/c1-7-10(16-8(2)13-7)11(15)14-5-3-4-9(12)6-14/h9H,3-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZATATJFUFLUINN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
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(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
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(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Reactant of Route 4
(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Reactant of Route 5
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(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Reactant of Route 6
(3-Aminopiperidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

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